molecular formula C14H14N4O7S B2505660 Sulphosuccinimidyl 4-(4-azidophenyl)butyrate CAS No. 223572-55-2

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate

Cat. No.: B2505660
CAS No.: 223572-55-2
M. Wt: 382.35
InChI Key: VLHHJCWTYWKJPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is unique due to its dual functionality, combining photoreactivity with the ability to form stable amide bonds with primary amines. This makes it a versatile tool in various scientific applications .

Biological Activity

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate (sulfo-sAPB) is a chemical compound primarily utilized in bioconjugation and crosslinking applications. It is a water-soluble, amine-reactive crosslinker that contains an azide group, allowing it to participate in bioorthogonal reactions. This compound has gained attention in various biological studies due to its potential applications in drug delivery, protein labeling, and cellular imaging.

Sulfo-sAPB functions by reacting with primary amines on proteins to form stable amide bonds. The azide moiety enables further functionalization through click chemistry, particularly with alkynes, which can facilitate the attachment of various biomolecules or imaging agents. This property is crucial for studying protein interactions and dynamics within biological systems.

Applications in Research

  • Protein Crosslinking : Sulfo-sAPB is used to crosslink proteins in order to stabilize complexes for structural studies or to analyze protein-protein interactions.
  • Cellular Imaging : By conjugating sulfo-sAPB to fluorescent dyes or other imaging agents, researchers can visualize specific proteins within cells, aiding in the understanding of cellular processes.
  • Drug Delivery Systems : The ability to attach therapeutic agents to proteins using sulfo-sAPB can enhance targeted delivery mechanisms in cancer therapy and other diseases.

Case Study 1: Protein Interaction Studies

A study investigated the use of sulfo-sAPB to analyze the interaction between two signaling proteins involved in cancer metastasis. The researchers applied the compound to label one protein and subsequently used mass spectrometry to identify binding partners. Results showed significant binding activity, confirming the role of these proteins in tumor progression.

Case Study 2: Imaging Applications

In another research project, sulfo-sAPB was conjugated with a near-infrared dye for in vivo imaging of tumors. The compound facilitated selective targeting of cancer cells, allowing for enhanced imaging contrast compared to traditional methods. This study demonstrated the utility of sulfo-sAPB in developing advanced imaging techniques for cancer diagnostics.

Comparative Data Table

Property This compound (sulfo-sAPB) Other Crosslinkers
Solubility Water-solubleVaries (some are not water-soluble)
Reactivity Amine-reactiveAmine or thiol-reactive
Bioorthogonality Yes (via azide-alkyne reaction)Limited (depends on functional groups)
Typical Applications Protein labeling, drug delivery, cellular imagingVaries widely (e.g., antibody conjugation)

Properties

IUPAC Name

1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHJCWTYWKJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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